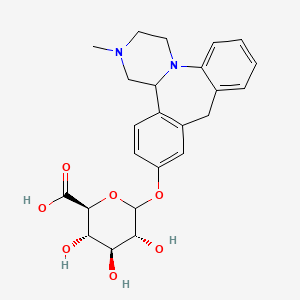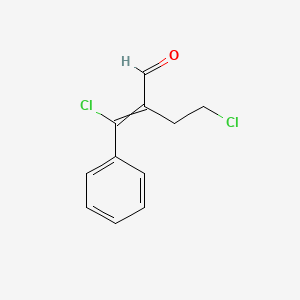
4-Chloro-2-(chlorophenylmethylene)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[chloro(phenyl)methylidene]butanal is an organic compound with a complex structure that includes both chloro and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[chloro(phenyl)methylidene]butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a phenyl-substituted butanal derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-[chloro(phenyl)methylidene]butanal may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-[chloro(phenyl)methylidene]butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: 4-chloro-2-[chloro(phenyl)methylidene]butanoic acid.
Reduction: 4-chloro-2-[chloro(phenyl)methylidene]butanol.
Substitution: 4-chloro-2-[amino(phenyl)methylidene]butanal.
Applications De Recherche Scientifique
4-chloro-2-[chloro(phenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-chloro-2-[chloro(phenyl)methylidene]butanal exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of protein structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-methylphenol
- 4-chloro-2-fluorobenzenemethanol
- 4-chloro-2-methylphenoxyacetic acid
Uniqueness
4-chloro-2-[chloro(phenyl)methylidene]butanal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an aldehyde and a chloro-substituted phenyl group, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
22080-93-9 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
4-chloro-2-[chloro(phenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c12-7-6-10(8-14)11(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clé InChI |
XFAWAGDMIKYIIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CCCl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


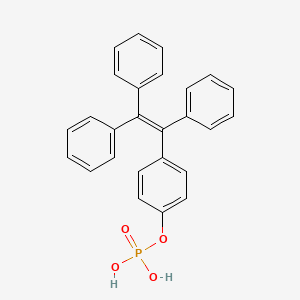
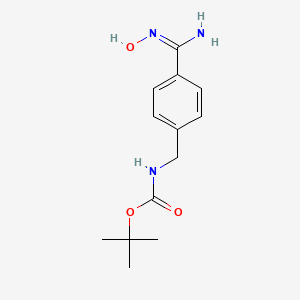

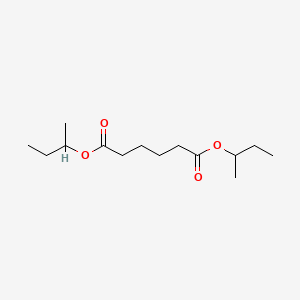
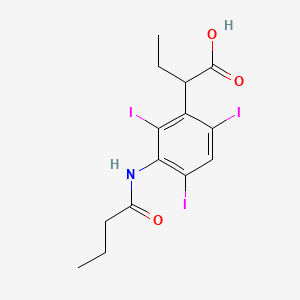

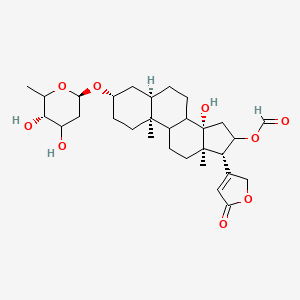
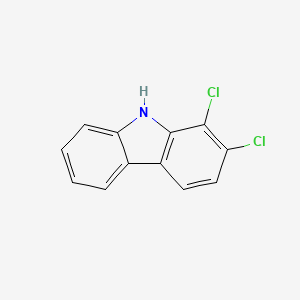
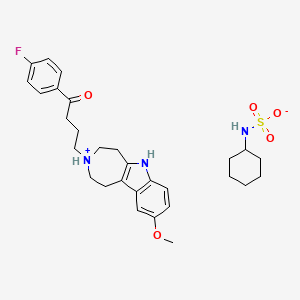
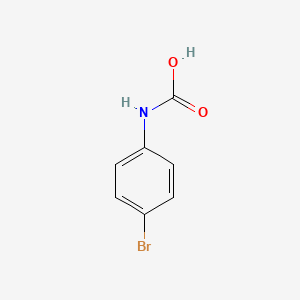
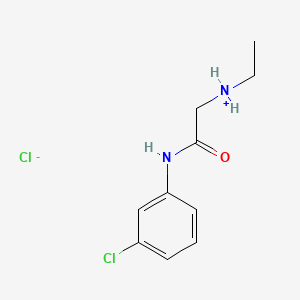
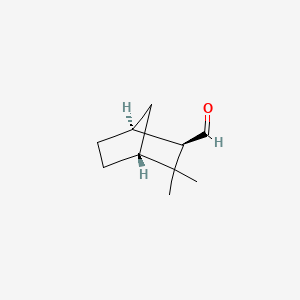
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
